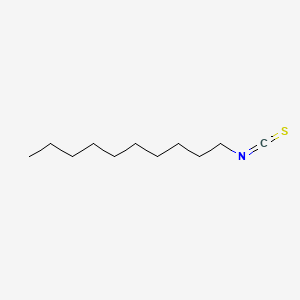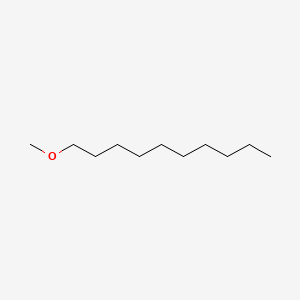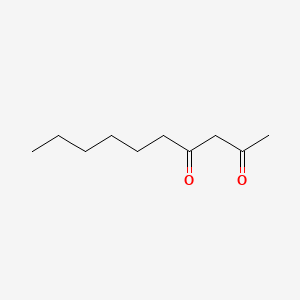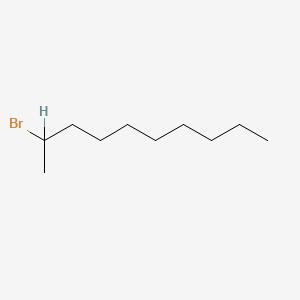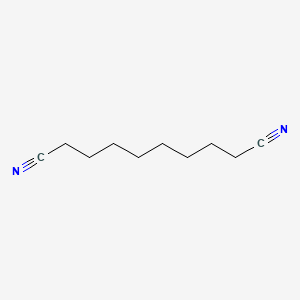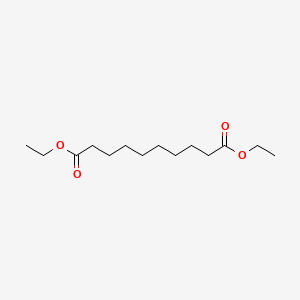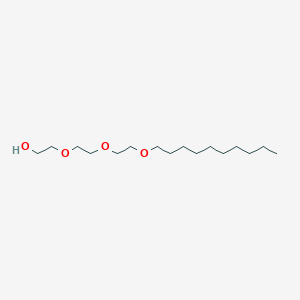
Triethylene glycol monodecyl ether
Descripción general
Descripción
Triethylene glycol monodecyl ether is a non-ionic surfactant . It has been used to study the sodium current of the squid giant axon and effectively releases histamine from the cell granules of rat peritoneal mast cells .
Synthesis Analysis
Glycol ethers are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The highest yield of 91% was obtained over 30%-KF/NaAlO2 at an EGME/ML molar ratio of 3.0, a catalyst amount of 5 wt%, and a reaction time of 4 h at 120 °C .Molecular Structure Analysis
The molecular formula of Triethylene glycol monodecyl ether is C18H38O4 . Its molecular weight is 318.4919 .Chemical Reactions Analysis
Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .Physical And Chemical Properties Analysis
Triethylene glycol monodecyl ether has a refractive index of n20/D 1.451 and a density of 0.927 g/mL at 20 °C (lit.) . Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons .Aplicaciones Científicas De Investigación
1. Biodegradation Study
- Application Summary: Triethylene glycol monododecyl ether (C12EO3) was used in a biodegradation study under the conditions of the Organization for Economic Co-operation and Development (OECD) Screening Test .
- Methods of Application: The primary biodegradation of C12EO3 and concentration profiles of its metabolites were measured by high performance liquid chromatography with fluorimetric detection (HPLC-FD) after derivatisation with 1-naphthoyl chloride . HPLC-MS was used for the identification and analysis of C12EO3 and its metabolites .
- Results: The study provided insights into the biodegradation of C12EO3, which is crucial for understanding its environmental impact .
2. Use as an Emulsifying Surfactant
- Application Summary: Triethylene Glycol Monododecyl Ether is used as an emulsifying surfactant .
- Methods of Application: The specific methods of application can vary depending on the industrial process, but it generally involves using the compound to stabilize mixtures of liquids that would otherwise separate .
- Results: The use of this compound as a surfactant can improve the stability and performance of various products .
3. Synthesis of PROTACs
- Application Summary: Triethylene glycol monododecyl ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
- Methods of Application: The compound is used as a linker in the synthesis of PROTACs, which are bifunctional molecules that can degrade specific proteins within cells .
- Results: The use of this compound in the synthesis of PROTACs can lead to the development of novel therapeutics .
Propiedades
IUPAC Name |
2-[2-(2-decoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODLHVFJRCQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335738 | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol monodecyl ether | |
CAS RN |
4669-23-2 | |
| Record name | Deceth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECETH-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



